molecular formula C18H14BrNO2 B5307429 3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one

3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one

Cat. No. B5307429
M. Wt: 356.2 g/mol
InChI Key: YYXZOFOQRAXDQH-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various scientific fields. One of the areas of interest is cancer research, where this compound has shown promising anticancer activity against different cancer cell lines. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways.
Another area of interest is neuroscience, where this compound has been shown to have neuroprotective effects. It has been reported to protect neurons from oxidative stress and inflammation, which are known to be involved in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the activity of AKT and mTOR, which are known to be overexpressed in many cancer cells. It has also been reported to inhibit the activity of NF-κB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which are important processes in controlling cell growth and preventing cancer development. It has also been reported to have neuroprotective effects by protecting neurons from oxidative stress and inflammation, which are important factors in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments are its high purity and good yield, which make it easy to handle and use in experiments. Its potential applications in cancer research and neuroscience make it an attractive compound for further research.
The limitations of using this compound in lab experiments are its limited solubility in water, which makes it difficult to use in aqueous solutions. Its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.

Future Directions

Future research on 3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one can focus on the following areas:
1. Further studies on its mechanism of action to understand how it inhibits the activity of certain enzymes and signaling pathways.
2. Studies on its potential applications in other scientific fields such as immunology and microbiology.
3. Development of new methods for synthesizing this compound to improve its yield and purity.
4. Studies on its potential side effects and toxicity to determine its safety for use in humans.
5. Development of new derivatives of this compound to improve its potency and selectivity for specific targets.
Conclusion:
This compound is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-propen-1-one has been achieved using different methods. One of the commonly used methods involves the condensation of 5-bromoindole-3-carboxaldehyde and p-anisaldehyde in the presence of a base such as potassium carbonate. This method yields the desired compound in good yield and purity.

properties

IUPAC Name

(E)-3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-22-15-6-2-12(3-7-15)18(21)9-4-13-11-20-17-8-5-14(19)10-16(13)17/h2-11,20H,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXZOFOQRAXDQH-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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